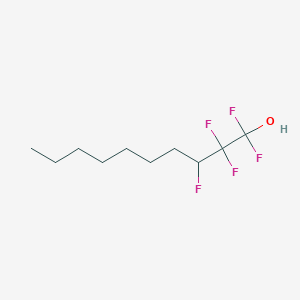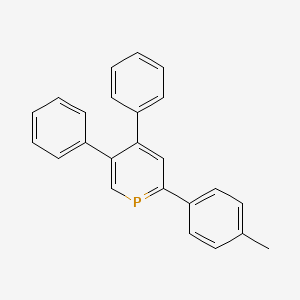![molecular formula C7H15NO2 B14301821 1-[(Diethylamino)oxy]propan-2-one CAS No. 112894-42-5](/img/no-structure.png)
1-[(Diethylamino)oxy]propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(Diethylamino)oxy]propan-2-one is an organic compound with the molecular formula C7H15NO2 It is a derivative of propanone, where the hydrogen atom on the second carbon is replaced by a diethylaminooxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-[(Diethylamino)oxy]propan-2-one can be synthesized through several methods. One common approach involves the reaction of propanone with diethylamine and an oxidizing agent. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
1-[(Diethylamino)oxy]propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to yield alcohol derivatives.
Substitution: The diethylaminooxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and ketones.
Reduction: Production of alcohols.
Substitution: Generation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
1-[(Diethylamino)oxy]propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-[(Diethylamino)oxy]propan-2-one involves its interaction with specific molecular targets and pathways. The diethylaminooxy group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparación Con Compuestos Similares
Similar Compounds
1-Dimethylamino-2-propanol: Similar structure but with a dimethylamino group instead of a diethylaminooxy group.
1-Amino-3-diethylamino-propan-2-ol: Contains an amino group in addition to the diethylamino group.
1-Diethylamino-3-methoxy-propan-2-ol: Features a methoxy group along with the diethylamino group.
Uniqueness
1-[(Diethylamino)oxy]propan-2-one is unique due to the presence of the diethylaminooxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propiedades
| 112894-42-5 | |
Fórmula molecular |
C7H15NO2 |
Peso molecular |
145.20 g/mol |
Nombre IUPAC |
1-(diethylaminooxy)propan-2-one |
InChI |
InChI=1S/C7H15NO2/c1-4-8(5-2)10-6-7(3)9/h4-6H2,1-3H3 |
Clave InChI |
AHIMOOFUJIEDLN-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)OCC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethanol, 2,2'-[(2-methoxy-4-nitrophenyl)imino]bis-](/img/structure/B14301754.png)

![(Naphthalene-2,6-diyl)bis[(4-phenoxyphenyl)methanone]](/img/structure/B14301776.png)




